2-chloro-N-(2-cyanoethyl)-N-methylpropanamide
Overview
Description
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyanoethyl group, and a methyl group attached to the nitrogen atom of the propanamide backbone
Scientific Research Applications
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropropanoyl chloride with N-methyl-2-cyanoethylamine. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioamides, or ethers.
Hydrolysis: Formation of 2-cyanoethylamine and the corresponding carboxylic acid.
Reduction: Formation of 2-aminoethyl-N-methylpropanamide.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-cyanoethyl)acetamide
- 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide
- 2-chloro-N-(2-cyanoethyl)-N-ethylacetamide
Comparison
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and interaction with other molecules. Compared to 2-chloro-N-(2-cyanoethyl)acetamide, the additional methyl group can enhance its lipophilicity and potentially alter its biological activity. The presence of different substituents in similar compounds can lead to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-6(8)7(11)10(2)5-3-4-9/h6H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJYJBNDKNZMPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CCC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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